
2-Hydroxycinnamaldehyde acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycinnamaldehyde acetate is a derivative of cinnamaldehyde, a compound found in the essential oil of cinnamon bark This compound is known for its various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycinnamaldehyde acetate typically involves the acetylation of 2-Hydroxycinnamaldehyde. One common method is to react 2-Hydroxycinnamaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the acetate derivative in good purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxycinnamaldehyde acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxycinnamaldehyde acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxycinnamaldehyde acetate involves several molecular targets and pathways:
Comparación Con Compuestos Similares
2-Hydroxycinnamaldehyde acetate can be compared with other cinnamaldehyde derivatives:
2-Methoxycinnamaldehyde: This compound has similar biological activities but differs in its chemical structure and specific applications.
Cinnamaldehyde: The parent compound, cinnamaldehyde, is widely studied for its antimicrobial and anticancer properties.
Propiedades
Número CAS |
33538-94-2 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
[2-[(E)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C11H10O3/c1-9(13)14-11-7-3-2-5-10(11)6-4-8-12/h2-8H,1H3/b6-4+ |
Clave InChI |
JOWKJFRQPYWIMS-GQCTYLIASA-N |
SMILES isomérico |
CC(=O)OC1=CC=CC=C1/C=C/C=O |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


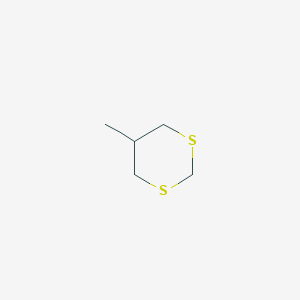

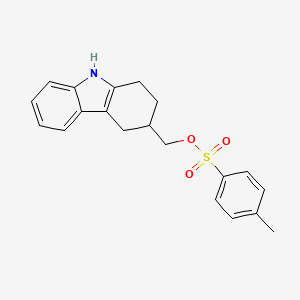
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
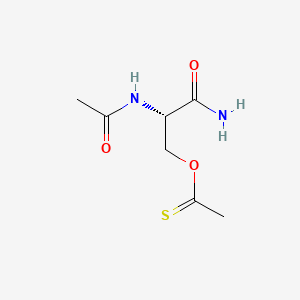
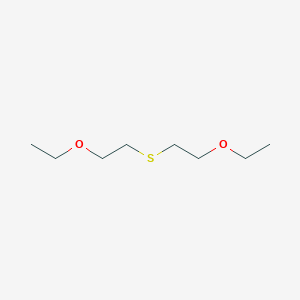
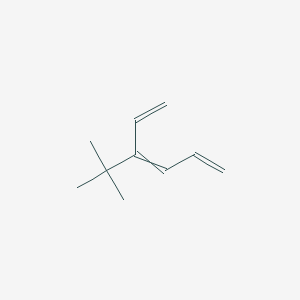
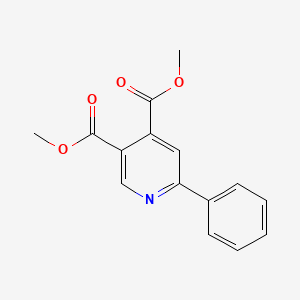
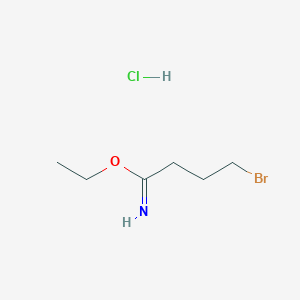
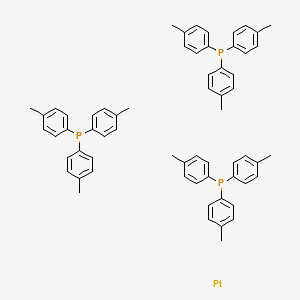
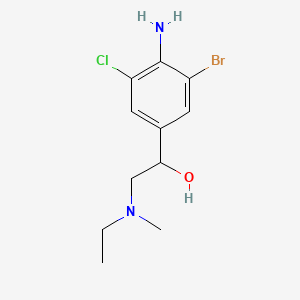

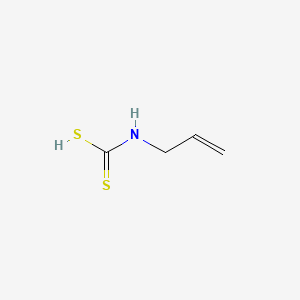
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
